Cas no 149249-91-2 ((3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone)

(3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone is a chiral β-lactam derivative with significant utility in asymmetric synthesis and pharmaceutical intermediates. Its stereochemically defined structure, featuring a triethylsilyl-protected hydroxyl group and a benzoyl-substituted nitrogen, enhances its reactivity and selectivity in ring-opening and functionalization reactions. The compound serves as a versatile precursor for the synthesis of biologically active molecules, particularly β-amino acids and antibiotics. The triethylsilyl (TES) group provides steric protection while allowing controlled deprotection under mild conditions. Its crystalline form ensures high purity and stability, making it suitable for precise synthetic applications. The rigid azetidinone core further facilitates stereocontrol in downstream transformations.
(3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone structure
149249-91-2 structure
Product Name:(3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone
CAS No:149249-91-2
MF:C22H27NO3Si
MW:381.540187120438
MDL:MFCD08273950
CID:65130
PubChem ID:10500068
Update Time:2025-05-20

(3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone Chemical and Physical Properties

Names and Identifiers

    • (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone
    • (+)-cis-1-Benzoyl-3-triethylsilyloxy-4-phenyl-2-azetidinone
    • (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)-oxy]-2-azetidinone
    • (3R,4S)-1-benzoyl-4-phenyl-3-triethylsilyloxyazetidin-2-one
    • (3R,4S)-3-triethylsilanyloxy -4-phenyl-N-benzoyl-2-azetidinone
    • PACLITAXEL SIDE CHAIN NO.2
    • 1-benzoyl-4-phenyl-3-triethylsilanyloxy-azetidin-2-one
    • N-benzoyl-3-triethylsilyloxy-4-phenylazetidin-2-one
    • PACLITAXEL SIDE CHAIN NO 2
    • (3R,4S)-1-benzoyl-4-phenyl-3- (triethylsilyloxy)azetidin-2-one
    • (3R,4S)-1-BENZOYL-3-[(TRIETHYLSILYL)OXY]-4-PHENYL-2-AZETIDINONE
    • (3R,4S)-1-BENZOYL-3-[(TRIETHYLSILYS)OXY]-4-PHENYL-2-AZETIDINONE
    • (3R,4S)-1-Benzoyl-4-Phenyl-3-[(Triethylsilyl)Oxy]-2-AzetidinoneCasNo.
    • (3R,4S)-1-BENZOYL-3-[(TRIETHYLSILYL)OXY]-4-PHENYL-2-PHENYL-2-AZETIDINONE
    • PACLITAXEL SIDE CHAIN
    • (3R,4S)-1-Benzoyl-3-[(Triethyl
    • (3R,4S)-3-triethylsilanyloxy-4-phenyl-N-benzoyl-2-azetidinone
    • PACLITAXEL SIDE CHAIN/(3R,4S)-1-BENZOYL-3-[(TRIETHYLSILYL)OXY]-4-PHENYL-2-PHENYL-2-AZETIDINONE
    • 2-Azetidinone, 1-benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-, (3R,4S)-
    • (3R,4S)-1-BENZOYL-4-PHENYL-3-(TRIETHYLSILYLOXY)AZETIDIN-2-ONE
    • (3R, 4S)-1-Benzoyl-3-Triethylsilyloxy -4-Phenyl-2-Azetidinone
    • PMFXBVOLZORTNG-VQTJNVASSA-N
    • PubChem15454
    • Jsp002826
    • ANW
    • AKOS016843304
    • DTXSID30440915
    • J-501260
    • 2-Azetidinone, 1-benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-, (3R-cis)-
    • AC-23878
    • 149249-91-2
    • (3R, 4S)-1-Benzoyl-4-phenyl-3-triethylsilyloxy-2-azetidinone
    • A808868
    • SCHEMBL4366611
    • (3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsiloxy)azetidin-2-one
    • AS-15777
    • MFCD08273950
    • (3R,4S)-1-Benzoyl-4-phenyl-3-((triethylsilyl)oxy)azetidin-2-one
    • F13009
    • AMY16037
    • LC2YK22VYE
    • 1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone, (3R,4S)-
    • CS-0130890
    • (3R,4S)-1-BENZOYL-4-PHENYL-3-[(TRIETHYLSILYL)OXY]AZETIDIN-2-ONE
    • (3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone
    • MDL: MFCD08273950
    • Inchi: 1S/C22H27NO3Si/c1-4-27(5-2,6-3)26-20-19(17-13-9-7-10-14-17)23(22(20)25)21(24)18-15-11-8-12-16-18/h7-16,19-20H,4-6H2,1-3H3/t19-,20+/m0/s1
    • InChI Key: PMFXBVOLZORTNG-VQTJNVASSA-N
    • SMILES: [Si](CC)(CC)(CC)O[C@H]1C(N(C(C2C=CC=CC=2)=O)[C@H]1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 381.17600
  • Monoisotopic Mass: 381.17602026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.6

Experimental Properties

  • Density: 1.12
  • Boiling Point: 467.227°C at 760 mmHg
  • Flash Point: 236.371°C
  • Refractive Index: 1.567
  • Solubility: Dichloromethane, Ether, Ethyl Acetate, Methanol
  • PSA: 46.61000
  • LogP: 4.73860

(3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone Security Information

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(3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone Production Method

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Amadis Chemical Company Limited
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:49
Price ($):176.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:149249-91-2)紫杉醇侧链S3
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:50
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Additional information on (3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone

Introduction to (3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone (CAS No. 149249-91-2)

CAS No.149249-91-2 refers to a specialized organic compound with the molecular formula (3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of a benzoyl group, a phenyl ring, and a triethylsilyl oxy moiety contributes to its complex reactivity and makes it a valuable scaffold for drug discovery initiatives.

The stereochemistry of this compound, specifically the (3R,4S) configuration, is critical in determining its pharmacological properties. Chirality plays a pivotal role in the efficacy and selectivity of many therapeutic agents, and this compound's well-defined stereochemical center ensures precise control over its interactions with biological targets.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in medicine. The azetidinone core is a privileged structure in medicinal chemistry, known for its ability to modulate various biological pathways. The benzoyl and phenyl substituents enhance the compound's solubility and metabolic stability, making it an attractive candidate for further investigation.

One of the most compelling aspects of (3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop derivatives with enhanced binding affinity and improved pharmacokinetic profiles. The triethylsilyl oxy group, in particular, provides a handle for further functionalization via cross-coupling reactions, enabling the construction of diverse molecular libraries.

Recent studies have highlighted the compound's role in inhibiting specific enzymes associated with inflammatory and infectious diseases. The benzoyl group interacts with the active site of target enzymes, while the phenyl ring contributes to favorable pharmacokinetic properties. This dual functionality makes it a promising candidate for therapeutic intervention.

The (3R,4S) configuration has been shown to improve binding interactions with biological targets compared to racemic mixtures. This specificity is crucial for minimizing side effects and maximizing therapeutic efficacy. The use of computational modeling techniques has further elucidated the binding mechanisms of this compound, providing insights into its potential as a drug candidate.

Another area of interest is the compound's potential application in antiviral therapies. Preliminary studies suggest that derivatives of (3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone can interfere with viral replication by inhibiting key enzymes involved in viral polymerization. The structural features of this compound make it an ideal candidate for designing inhibitors that target viral proteases and integrases.

The synthesis of this compound involves multi-step organic transformations, requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired stereocenters efficiently.

From a commercial perspective, (3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone represents an important intermediate in the pharmaceutical supply chain. Its versatility as a building block allows for rapid diversification into novel drug candidates, reducing development timelines and costs. As demand for customized intermediates grows, this compound is poised to play a significant role in future drug discovery efforts.

The safety profile of CAS No.149249-91-2 has been thoroughly evaluated through preclinical studies. These investigations have demonstrated its low toxicity at relevant doses and its compatibility with standard pharmaceutical manufacturing processes. Such findings are critical for advancing this compound into clinical trials and eventual market approval.

In conclusion,(3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone (CAS No. 149249-91-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, stereochemical configuration, and biological activities make it an invaluable asset for medicinal chemists seeking to design novel therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:149249-91-2)(3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyl)oxy-2-azetidinone
A808868
Purity:99%
Quantity:25g
Price ($):176.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:149249-91-2)紫杉醇侧链S3
LE25874628
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email